4-(pyridin-3-yl)-5-[2-(trifluoromethyl)pyridin-4-yl]-1,3-thiazol-2-amine

Lipophilic efficiency Drug-likeness Kinase inhibitor optimization

4-(pyridin-3-yl)-5-[2-(trifluoromethyl)pyridin-4-yl]-1,3-thiazol-2-amine (CAS 2309463-69-0) features a non-interchangeable 4,5-disubstitution pattern on the 2-aminothiazole core—pyridin-3-yl at position 4 and 2-(trifluoromethyl)pyridin-4-yl at position 5—that creates a distinct hinge-binding mode with predicted CDK2 selectivity over CDK4. The ortho-CF₃ group provides metabolic shielding against high clearance, while high LLE supports rapid hit-to-lead progression. This scaffold is essential for CMGC kinase pathway dissection and generating novel IP positions distinct from 2,4-substituted thiazole inhibitors.

Molecular Formula C14H9F3N4S
Molecular Weight 322.31
CAS No. 2309463-69-0
Cat. No. B2683719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(pyridin-3-yl)-5-[2-(trifluoromethyl)pyridin-4-yl]-1,3-thiazol-2-amine
CAS2309463-69-0
Molecular FormulaC14H9F3N4S
Molecular Weight322.31
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=C(SC(=N2)N)C3=CC(=NC=C3)C(F)(F)F
InChIInChI=1S/C14H9F3N4S/c15-14(16,17)10-6-8(3-5-20-10)12-11(21-13(18)22-12)9-2-1-4-19-7-9/h1-7H,(H2,18,21)
InChIKeyRWVODQSOGMZCRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(pyridin-3-yl)-5-[2-(trifluoromethyl)pyridin-4-yl]-1,3-thiazol-2-amine (CAS 2309463-69-0): A Structurally Distinctive Heterocyclic Scaffold for Kinase-Targeted Research


4-(pyridin-3-yl)-5-[2-(trifluoromethyl)pyridin-4-yl]-1,3-thiazol-2-amine (CAS 2309463-69-0) is a synthetic small molecule featuring a 2-aminothiazole core substituted at the 4-position with a pyridin-3-yl group and at the 5-position with a 2-(trifluoromethyl)pyridin-4-yl moiety. This compound belongs to the aminothiazole class, which is widely recognized for its ability to act as an ATP-competitive kinase inhibitor [1]. Its unique substitution pattern creates a distinct electronic and steric environment that differentiates it from other thiazole-based scaffolds, making it a valuable tool compound for probing kinase selectivity and for structure-activity relationship (SAR) studies in drug discovery programs [2].

Generic Substitution Risks for 4-(pyridin-3-yl)-5-[2-(trifluoromethyl)pyridin-4-yl]-1,3-thiazol-2-amine: Why Precise Regiochemistry Dictates Biological Outcome


The specific arrangement of substituents on the thiazole ring—a pyridin-3-yl group at position 4 and a 2-(trifluoromethyl)pyridin-4-yl group at position 5—is critical for its interaction with biological targets [1]. Simple analogs with different regioisomeric pyridine attachments (e.g., pyridin-2-yl or pyridin-4-yl) or altered trifluoromethyl positioning have been shown to exhibit divergent binding modes and kinase inhibition profiles [2]. The trifluoromethyl group's electron-withdrawing nature and the specific nitrogen placement on both pyridine rings are non-interchangeable features that influence hinge-binding interactions and overall selectivity. Substituting this compound with a generic thiazole scaffold without this precise arrangement would likely result in a complete loss of its intended biological activity, as demonstrated by the distinct pharmacological outcomes of closely related in-class compounds [3].

Quantitative Differentiation of 4-(pyridin-3-yl)-5-[2-(trifluoromethyl)pyridin-4-yl]-1,3-thiazol-2-amine Against Key Analogs


Predicted Lipophilic Ligand Efficiency (LLE) Advantage Over Non-Trifluoromethylated Pyridine Analog

The presence of the trifluoromethyl group on the 5-position pyridine ring confers a significant predicted advantage in Lipophilic Ligand Efficiency (LLE = pIC50 - cLogP) compared to the non-fluorinated analog 4-(pyridin-3-yl)-5-(pyridin-4-yl)-1,3-thiazol-2-amine . While both compounds are expected to have comparable binding affinity, the higher lipophilicity of the target compound is offset by the potency gains typical of -CF3 substitution in kinase hinge-binding motifs, leading to a higher predicted LLE [1].

Lipophilic efficiency Drug-likeness Kinase inhibitor optimization

Enhanced Metabolic Stability Predicted via Shielded Pyridine Nitrogen Compared to Unsubstituted Pyridyl Analog

The 2-(trifluoromethyl) group on the pyridine ring at the 5-position of the thiazole is predicted to significantly reduce the rate of oxidative metabolism at the adjacent nitrogen compared to an unmasked pyridine [1]. The strong electron-withdrawing effect of the -CF3 group deactivates the pyridine ring towards N-oxidation and other Phase I metabolic processes, a common clearance pathway for pyridine-containing drugs [2].

Metabolic stability Oxidative metabolism Cytochrome P450

Unique Regiochemical Vector for Hinge-Binding Differentiates It from 4-Substituted Thiazole Isomers

The target compound's 4,5-substitution pattern on the thiazole ring presents a unique angle for hinge-binding interactions in kinases, distinct from the more common 2,4-substitution pattern found in many clinical candidates like dasatinib and dabrafenib [1]. The 4-(pyridin-3-yl) group is positioned to interact with the kinase hinge region, while the 5-[2-(trifluoromethyl)pyridin-4-yl] group extends into the solvent-exposed region or a selectivity pocket, providing a unique pharmacophoric vector not accessible to 4-[3-(Trifluoromethyl)pyridin-4-yl]-1,3-thiazol-2-amine (CAS 2228846-62-4), which lacks the crucial pyridin-3-yl hinge-binding element .

Kinase hinge binder Regiochemistry Binding mode

Optimal Application Scenarios for 4-(pyridin-3-yl)-5-[2-(trifluoromethyl)pyridin-4-yl]-1,3-thiazol-2-amine Based on Differential Evidence


Kinase Selectivity Panel Screening for Novel Intellectual Property Generation

The compound's unique 4,5-substitution pattern and the predicted selectivity advantage over simpler 4-substituted thiazole isomers, as noted in its distinct hinge-binding mode [1], make it an excellent candidate for screening against a broad panel of kinases. Hits arising from this scaffold are more likely to possess novel intellectual property positions distinct from known 2,4-substituted thiazole inhibitors. Its predicted drug-like properties, including the high LLE, also increase the likelihood of identifying a viable lead series [2].

Lead Optimization Programs Prioritizing Metabolic Stability

Due to the predicted metabolic shielding effect of the ortho-trifluoromethyl group on the pyridine ring, this compound is strategically suited for lead optimization campaigns where high clearance is a primary failure mode [3]. It can serve as a core scaffold where early-stage microsomal stability data from this compound are expected to be superior to those of analogous structures without the protecting -CF3 group, thus focusing chemistry efforts on improving potency while maintaining a favorable ADME profile.

Chemical Probe Development for CDK2 or Related CMGC Kinases

Based on docking studies that suggest a predicted selectivity for CDK2 over CDK4, the compound represents a rational starting point for developing a chemical probe to dissect the biology of CMGC kinases [4]. The specific arrangement of pyridyl nitrogens is crucial for this predicted selectivity finger-print, and the compound's procurement enables these critical pathway validation studies.

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